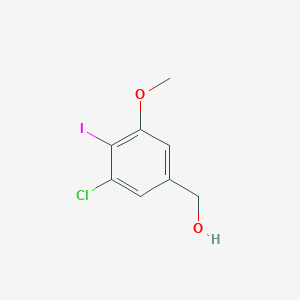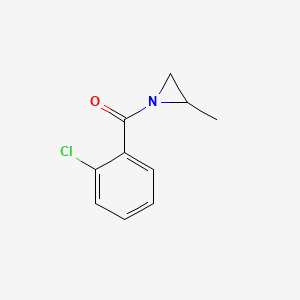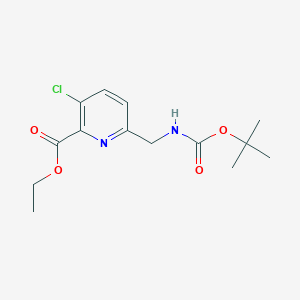
3-chloro-4-iodo-5-methoxyBenzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-chloro-4-iodo-5-methoxyBenzenemethanol is an organic compound characterized by the presence of chloro, iodo, and methoxy substituents on a phenyl ring, with a methanol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-iodo-5-methoxyBenzenemethanol can be achieved through several methodsFor instance, the compound can be synthesized by reacting 3-chloro-4-iodo-5-methoxybenzaldehyde with a reducing agent such as sodium borohydride in methanol, resulting in the formation of the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and reduction reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-chloro-4-iodo-5-methoxyBenzenemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, resulting in a simpler phenylmethanol derivative.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-iodo-5-methoxybenzaldehyde or 3-chloro-4-iodo-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-iodo-5-methoxyphenylmethane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-4-iodo-5-methoxyBenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-chloro-4-iodo-5-methoxyBenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, iodo, and methoxy groups allows the compound to form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxyphenylboronic acid: Similar in structure but lacks the iodo group.
3-Methoxyphenylboronic acid: Lacks both chloro and iodo groups.
4-Methoxyphenylboronic acid: Lacks chloro and iodo groups and has a different substitution pattern.
Uniqueness
3-chloro-4-iodo-5-methoxyBenzenemethanol is unique due to the combination of chloro, iodo, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C8H8ClIO2 |
|---|---|
分子量 |
298.50 g/mol |
IUPAC名 |
(3-chloro-4-iodo-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8ClIO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
InChIキー |
JRYNJNMMPPXVST-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CO)Cl)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-propyl)-ethyl-amino]-ethanol](/img/structure/B8482921.png)



![6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one](/img/structure/B8482941.png)






![4-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol](/img/structure/B8482985.png)

